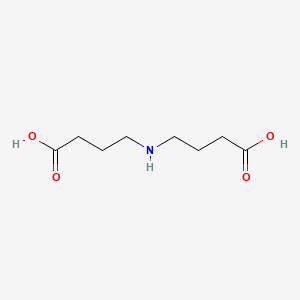

4,4-Bis(N,N-dibutyric acid)

Descripción

BenchChem offers high-quality 4,4-Bis(N,N-dibutyric acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Bis(N,N-dibutyric acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C8H15NO4 |

|---|---|

Peso molecular |

189.21 g/mol |

Nombre IUPAC |

4-(3-carboxypropylamino)butanoic acid |

InChI |

InChI=1S/C8H15NO4/c10-7(11)3-1-5-9-6-2-4-8(12)13/h9H,1-6H2,(H,10,11)(H,12,13) |

Clave InChI |

HBUXNNBOWNIKNE-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)CNCCCC(=O)O |

SMILES canónico |

C(CC(=O)O)CNCCCC(=O)O |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Esterification and Hydrolysis

The carboxylic acid groups in FPBA undergo reversible esterification under acidic or basic conditions. In the synthesis of FPBA (Figure S1, ):

-

Esterification : Reaction of 2,5-dihydroxyterephthalaldehyde with ethyl 4-bromobutyrate in DMF/K₂CO₃ yields diethyl-4,4'-((2,5-diformyl-1,4-phenylene)bis(oxy))dibutyrate (65.7% yield).

-

Hydrolysis : Subsequent treatment with NaOH/HCl converts the ester to the free carboxylic acid (FPBA).

Key Conditions :

| Reaction Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Esterification | K₂CO₃, DMF | 75°C, 12 h | 65.7% |

| Hydrolysis | NaOH, HCl | 50°C, 12 h | - |

Amide Bond Formation

FPBA’s carboxylic acids react with primary amines via activation as N-hydroxysuccinimide (NHS) esters, enabling bioconjugation (Figure S5, ; ):

-

NHS Activation : FPBA reacts with NHS in the presence of carbodiimides (e.g., EDC) to form bis-NHS esters.

-

Amidation : NHS esters crosslink proteins or polymers at pH 7.2–8.5 (e.g., with lysine residues).

Mechanism :

-

NHS ester formation:

-

Nucleophilic attack by amine:

Applications :

-

Used in synthesizing 2D polymers (2DPs) via interfacial Scholl coupling .

-

Crosslinking disordered proteins (e.g., α-synuclein) for structural studies .

Crosslinking Reactions

FPBA derivatives function as cleavable crosslinkers in mass spectrometry (MS)-based structural biology:

-

MS-Cleavable Linkers : Analogous to DSBU (disuccinimidyl dibutyric urea), FPBA-based linkers dissociate under collision-induced dissociation (CID), enabling MS³ sequencing .

-

Phosphonate-Modified Derivatives : DSSI (disuccinimidyl disuccinic imide) incorporates phosphonate handles for affinity enrichment, enhancing crosslink identification in proteomics .

Comparison of Crosslinkers :

| Property | DSBU | DSSI |

|---|---|---|

| Cleavable Group | Urea | Imide |

| Enrichment Handle | None | Phosphonate |

| MS Compatibility | CID/HCD | CID/HCD |

| Applications | Protein complexes | Disordered proteins |

Mineralization and Coordination Chemistry

FPBA’s carboxylate anions facilitate biomineralization by coordinating Ca²⁺ ions, promoting hydroxyapatite (HAp) growth (Figure S8, ):

-

HAp Formation : FPBA-functionalized 2DPs accelerate HAp nucleation on SiO₂/Si substrates, achieving ~200 nm thickness after 7 days.

-

Mechanism : Carboxylate groups bind Ca²⁺, templating HAp’s crystal lattice.

SEM Data :

| Mineralization Time | HAp Thickness (nm) | Morphology |

|---|---|---|

| 1 day | 50 ± 10 | Amorphous |

| 7 days | 200 ± 30 | Crystalline |

Decarboxylation and Thermal Stability

Under pyrolysis (>200°C), FPBA undergoes decarboxylation, releasing CO₂ and forming aromatic byproducts. This reaction is critical in polymer degradation studies but requires further characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.